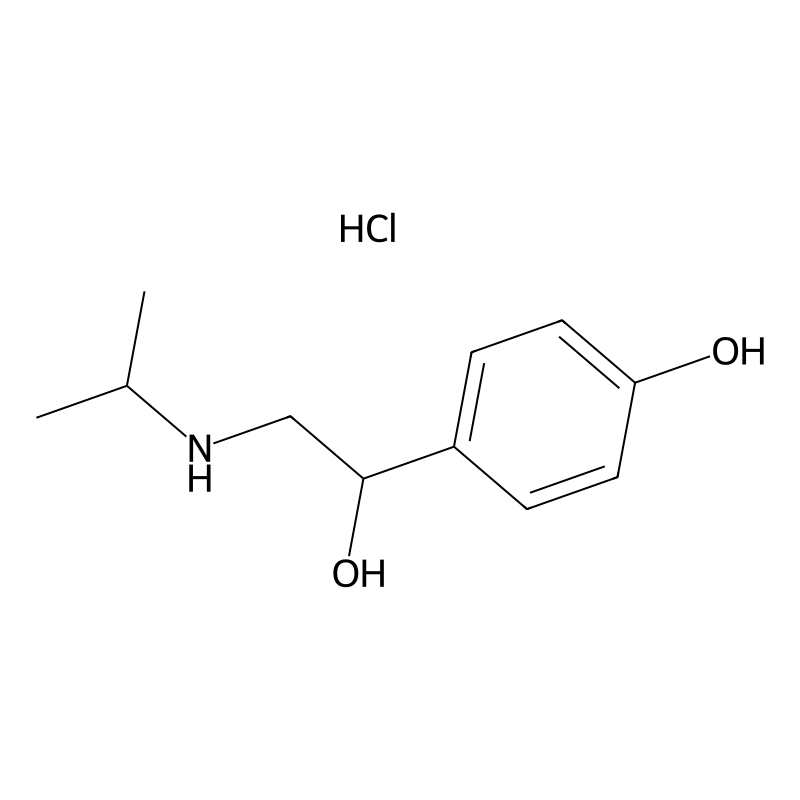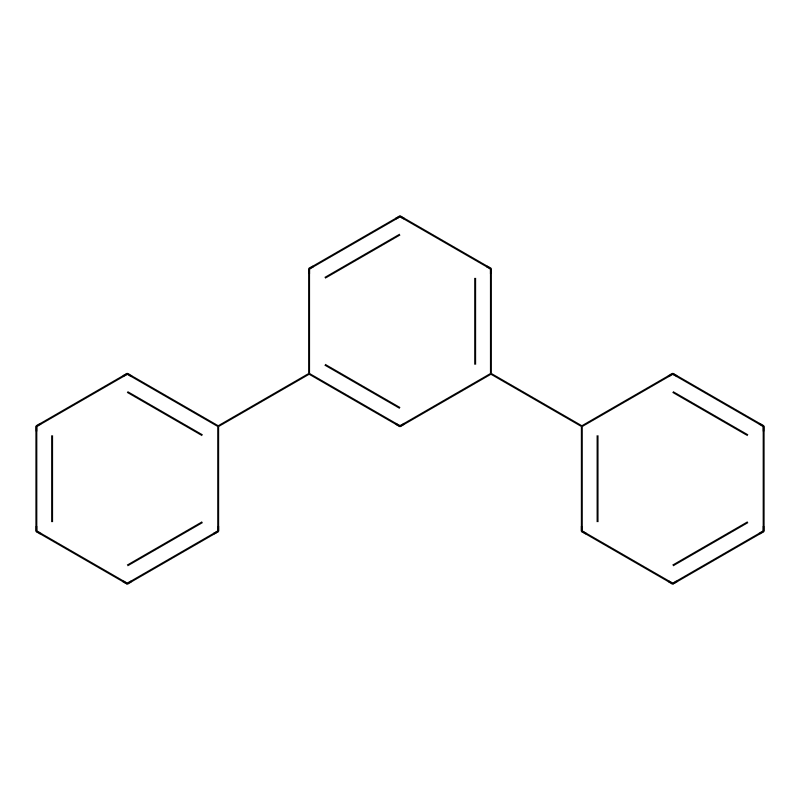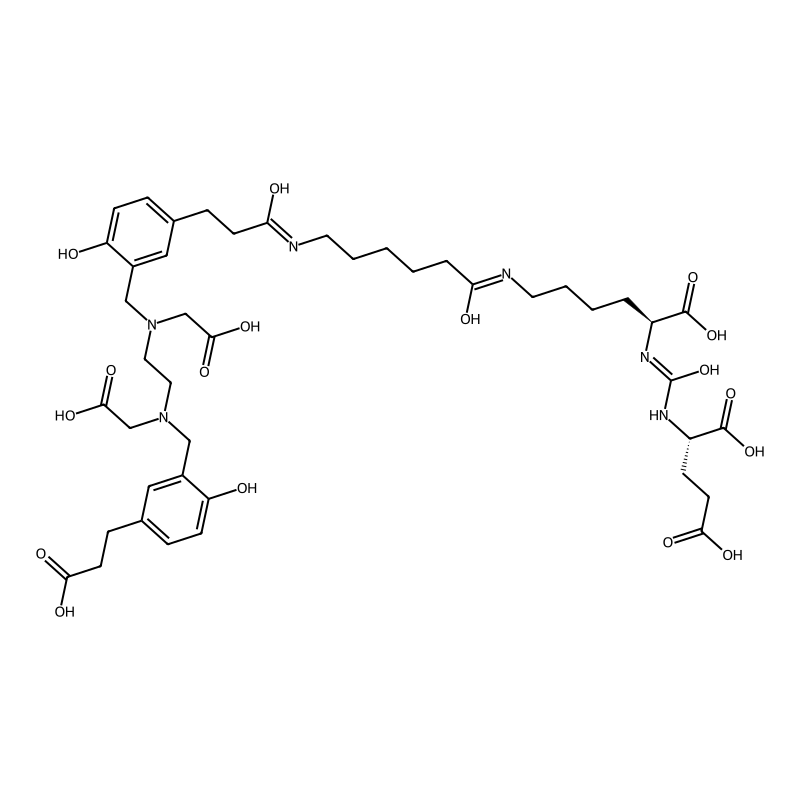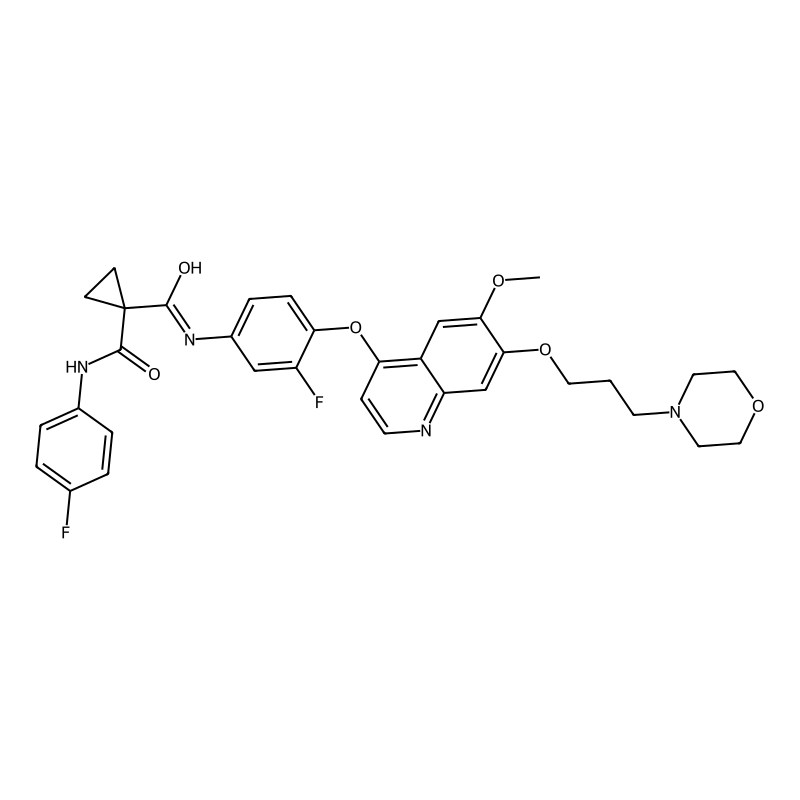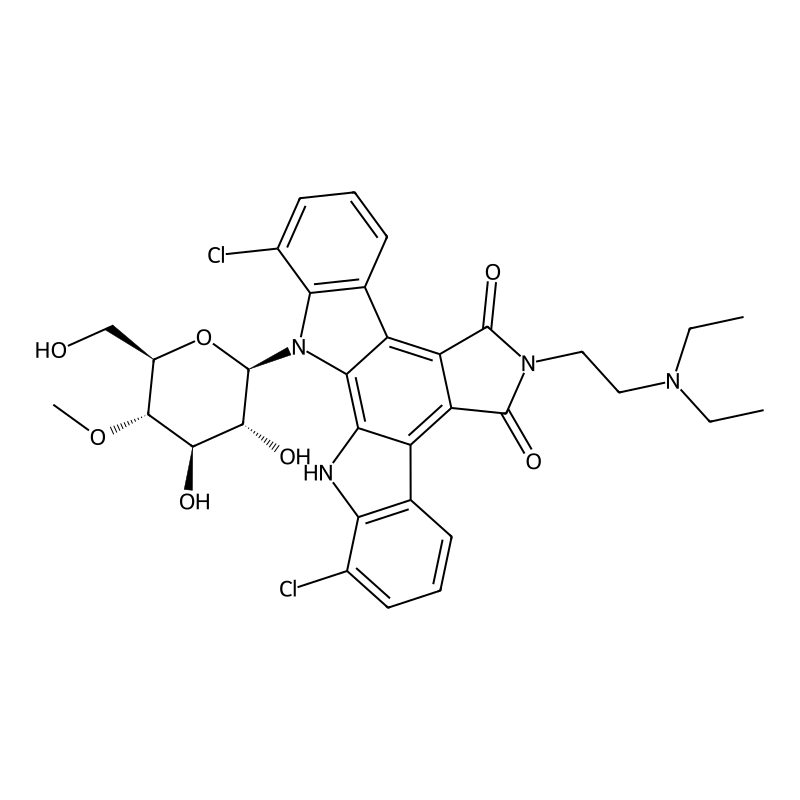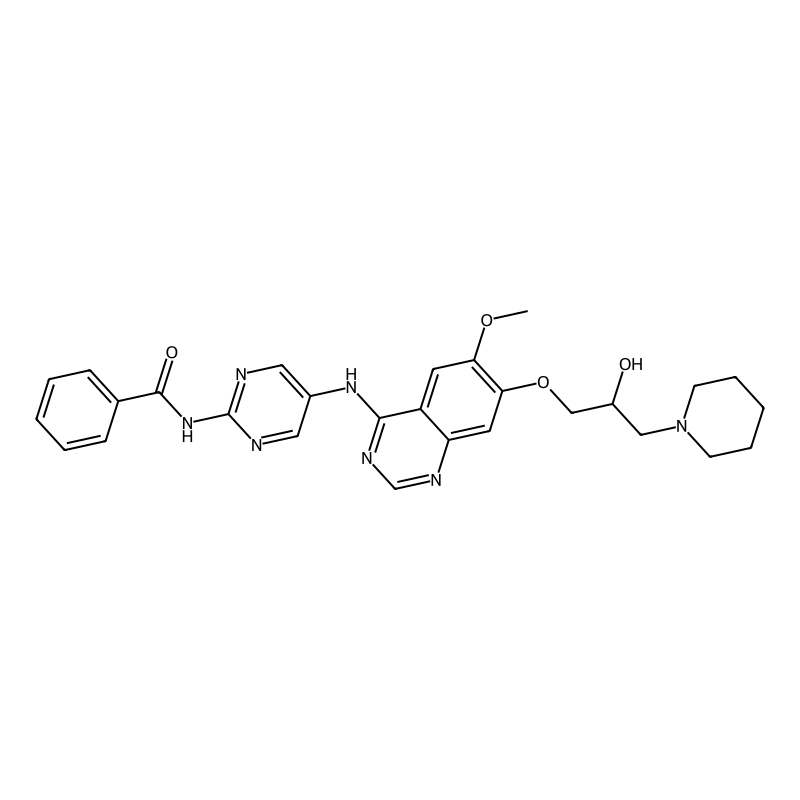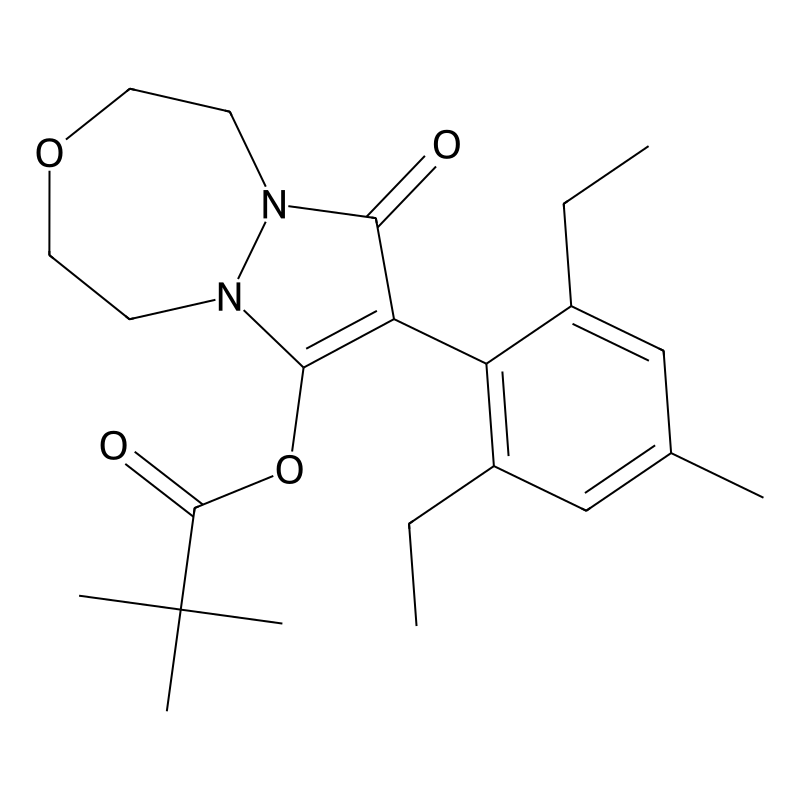Vanadium tris(acetylacetonate)
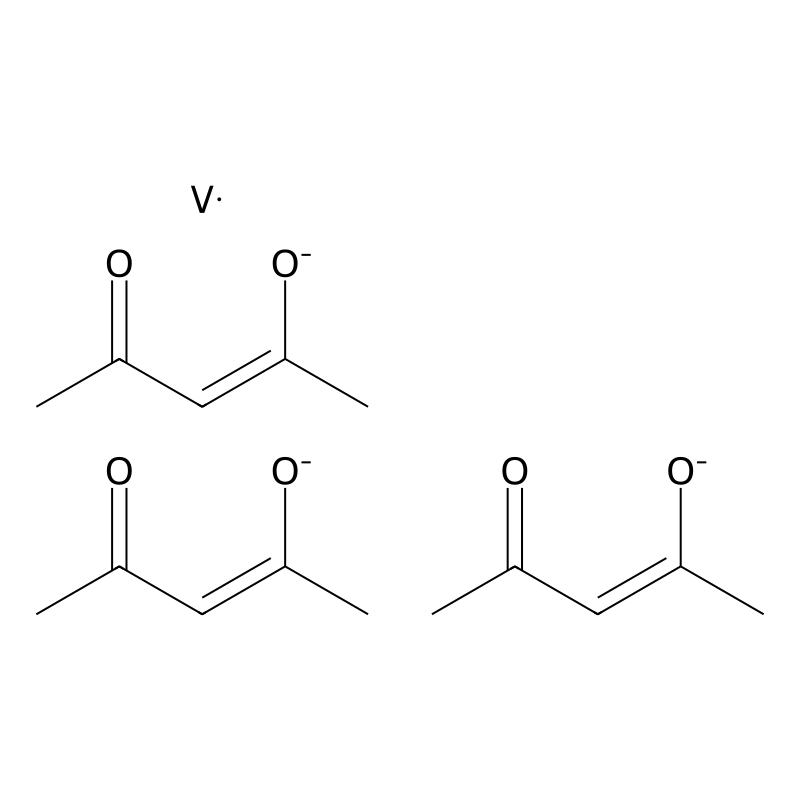
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Precursor for Vanadium-based Materials
V(acac)3 serves as a versatile precursor for the synthesis of various vanadium-based materials with desirable properties. These materials hold immense potential in diverse scientific fields, including:
Catalysis
V(acac)3 is a common precatalyst for the production of ethylene-propylene-diene monomer (EPDM) polymers, which are widely used in the automotive industry due to their superior elasticity and resistance to weather .
Nanomaterials
V(acac)3 can be employed as a precursor for the controlled synthesis of vanadium pentoxide (V2O5) nanostructures with tailored morphologies and properties. These nanostructures exhibit promising applications in energy storage, catalysis, and gas sensing .
Research in Other Areas
Beyond its role as a precursor, V(acac)3 also finds applications in other scientific research areas:
Biological studies
V(acac)3 has been investigated for its potential biological activities, including mimicking insulin action and exhibiting anticancer properties. However, further research is needed to fully understand its therapeutic potential .
Material science
V(acac)3 demonstrates potential as a building block for the design of novel magnetic materials due to its unique electronic and magnetic properties. Research in this area is ongoing .
Vanadium tris(acetylacetonate) is a coordination compound represented by the chemical formula . It is commonly referred to as vanadium(III) acetylacetonate and is characterized by its orange-brown solid form, which is soluble in various organic solvents. The compound exhibits a D3 symmetry in its molecular structure, typical of many vanadium(III) complexes, and possesses a triplet ground state. Its synthesis typically involves the reduction of ammonium vanadate in the presence of acetylacetone, leading to the formation of this complex .
Vanadium tris(acetylacetonate) is considered to have moderate toxicity. It may cause irritation upon contact with skin or eyes and inhalation may irritate the respiratory tract.
- Safety Precautions: Standard laboratory safety practices should be followed when handling V(acac)3, including wearing gloves, eye protection, and working in a well-ventilated fume hood.
Research into the biological activity of vanadium tris(acetylacetonate) has revealed its potential as an antidiabetic agent. Studies indicate that vanadium compounds can mimic insulin and promote glucose uptake in cells, which suggests possible therapeutic applications in diabetes management. Additionally, some studies have highlighted its cytotoxic effects on cancer cells, although further research is necessary to fully understand these mechanisms and their implications for medical applications .
The synthesis of vanadium tris(acetylacetonate) can be achieved through several methods:
- Reduction Method: The most common method involves reducing ammonium vanadate in the presence of acetylacetone.
- Mechanochemical Synthesis: A solid-phase mechanochemical reaction can be employed, where vanadium(III) chloride is reacted with acetylacetone under mechanical activation .
- Solvent-Based Methods: Various solvent-based approaches can also be utilized, where different solvents may influence the yield and purity of the final product.
These methods allow for flexibility in producing the compound based on available reagents and desired outcomes.
Vanadium tris(acetylacetonate) has several important applications:
- Catalysis: It serves as a precatalyst in the production of ethylene-propylene-diene monomer polymers.
- Material Science: The compound is used as a precursor for synthesizing vanadium pentoxide nanostructures, which have applications in electronics and catalysis.
- Biological Research: Due to its insulin-mimicking properties, it is explored for potential use in diabetes treatment .
Studies on the interactions of vanadium tris(acetylacetonate) with other compounds have shown that it can form stable complexes with various ligands. These interactions are crucial for understanding its behavior in biological systems and its potential therapeutic applications. Research indicates that ligand exchange reactions are significant for modifying the biological activity and solubility of vanadium complexes .
Vanadium tris(acetylacetonate) shares similarities with other metal acetylacetonates but has unique properties due to its specific coordination environment and oxidation state. Here are some similar compounds:
| Compound Name | Formula | Unique Features |
|---|---|---|
| Cobalt tris(acetylacetonate) | Cobalt(C5H7O2)3 | Exhibits different catalytic properties |
| Iron tris(acetylacetonate) | Iron(C5H7O2)3 | Known for its magnetic properties |
| Nickel tris(acetylacetonate) | Nickel(C5H7O2)3 | Often used in organic synthesis |
| Chromium tris(acetylacetonate) | Chromium(C5H7O2)3 | Has distinct oxidation states affecting reactivity |
Uniqueness of Vanadium Tris(Acetylacetonate)
Vanadium tris(acetylacetonate)'s uniqueness lies in its ability to act as both a catalyst and a biological agent, making it particularly valuable in both industrial and medical fields. Its specific interactions with ligands and ability to form diverse complexes further enhance its applicability compared to other metal acetylacetonates.
Physical Description
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H301 (98.28%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (12.07%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (86.21%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (20.69%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (67.24%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (10.34%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (87.93%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Corrosive;Acute Toxic;Irritant
Other CAS
Wikipedia
General Manufacturing Information
Vanadium, tris(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (OC-6-11)-: ACTIVE
